molecular formula C22H21N3O2 B273862 N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide

Cat. No. B273862
M. Wt: 359.4 g/mol
InChI Key: DPLNWXMMSVHTJS-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMABN has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways, including those involved in cell growth and differentiation. N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide has also been found to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death). N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide has also been found to modulate the activity of various enzymes and proteins involved in cellular signaling, and to exhibit anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide for use in laboratory experiments is its ability to modulate a range of cellular processes, making it a versatile tool for studying various physiological and biochemical pathways. However, one limitation of N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide, including further studies of its mechanism of action and its potential as a therapeutic agent for a range of diseases and conditions. Other future directions may involve the development of new synthetic methods for N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide, as well as the investigation of its potential use in combination with other drugs and therapies.

Synthesis Methods

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide can be synthesized using a number of different methods, including the reaction of 4-hydroxybenzaldehyde with N,N-dimethyl-4-aminobenzaldehyde in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide.

Scientific Research Applications

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide has been used in a number of different scientific research applications, including studies of its potential as an anti-cancer agent, as well as its effects on the immune system and other physiological processes. N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide has also been investigated for its potential use in the development of new drugs and therapies.

properties

Product Name

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide

InChI

InChI=1S/C22H21N3O2/c1-25(2)19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)23-24-22(27)18-10-14-20(26)15-11-18/h3-15,26H,1-2H3,(H,24,27)/b23-21+

InChI Key

DPLNWXMMSVHTJS-XTQSDGFTSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)O)/C3=CC=CC=C3

SMILES

CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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